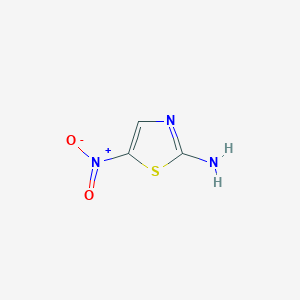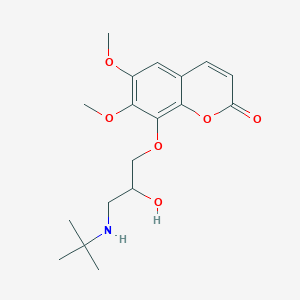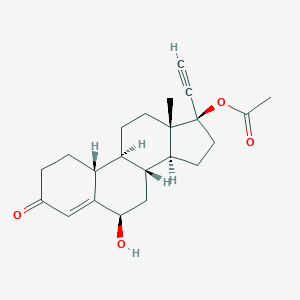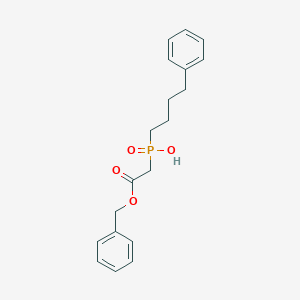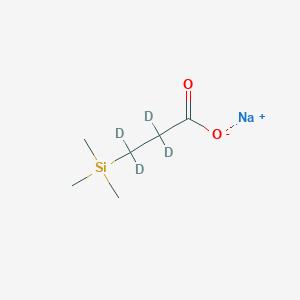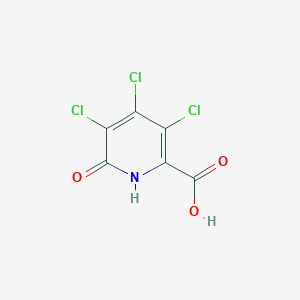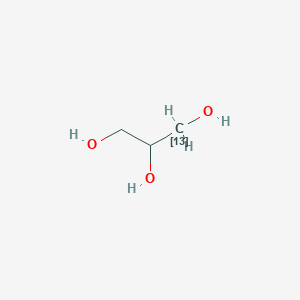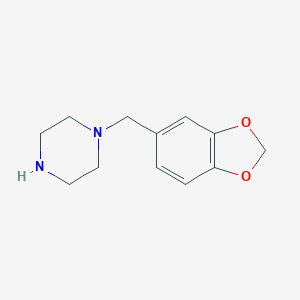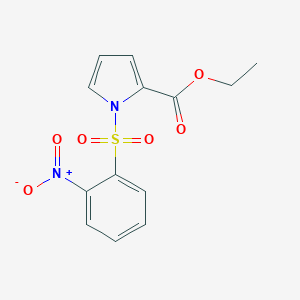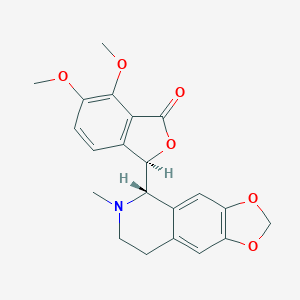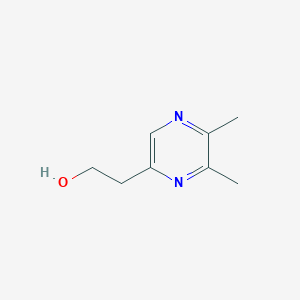
2-(5,6-Dimethylpyrazin-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6-Dimethylpyrazin-2-yl)ethanol is a chemical compound that belongs to the class of pyrazines. It is a colorless liquid with a molecular formula C8H12N2O and a molar mass of 152.19 g/mol. This compound has gained significant attention from the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 2-(5,6-Dimethylpyrazin-2-yl)ethanol is not fully understood. However, it has been reported to modulate the expression of various genes involved in inflammation and cancer. In addition, this compound has been shown to scavenge free radicals and protect cells from oxidative stress.
Biochemical And Physiological Effects
Studies have shown that 2-(5,6-Dimethylpyrazin-2-yl)ethanol has a variety of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 2-(5,6-Dimethylpyrazin-2-yl)ethanol has been reported to protect cells from oxidative stress and reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(5,6-Dimethylpyrazin-2-yl)ethanol in lab experiments include its high purity, low toxicity, and ease of synthesis. However, limitations include its limited solubility in water and its relatively high cost compared to other compounds.
Future Directions
There are several future directions for the research of 2-(5,6-Dimethylpyrazin-2-yl)ethanol. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Another direction is to explore its use as a flavoring agent in the food industry. Furthermore, future research could focus on optimizing the synthesis method to increase yield and reduce cost. Finally, the mechanism of action of 2-(5,6-Dimethylpyrazin-2-yl)ethanol could be further elucidated to better understand its potential applications.
Conclusion:
In conclusion, 2-(5,6-Dimethylpyrazin-2-yl)ethanol is a chemical compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. Future research could focus on its potential as a therapeutic agent, its use as a flavoring agent, and optimizing its synthesis method.
Synthesis Methods
The synthesis of 2-(5,6-Dimethylpyrazin-2-yl)ethanol involves the reaction of 2-acetyl-5,6-dimethylpyrazine with ethylene glycol in the presence of a catalyst. This method has been reported in the literature and has been optimized for high yield and purity.
Scientific Research Applications
2-(5,6-Dimethylpyrazin-2-yl)ethanol has been extensively studied for its potential applications in various fields. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been used as a flavoring agent in the food industry.
properties
CAS RN |
142780-04-9 |
|---|---|
Product Name |
2-(5,6-Dimethylpyrazin-2-yl)ethanol |
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(5,6-dimethylpyrazin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)10-8(3-4-11)5-9-6/h5,11H,3-4H2,1-2H3 |
InChI Key |
WBJYUVQKKSVGFU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N=C1C)CCO |
Canonical SMILES |
CC1=NC=C(N=C1C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



